Welcome to the BenchChem Online Store!
molecular formula C11H13N3 B1457049 1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole CAS No. 1174635-81-4

1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole

Cat. No. B1457049
M. Wt: 187.24 g/mol
InChI Key: JESIVANAMNCKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563552B2

Procedure details

In a 50 mL recovery flask, 2-hydrazino-4-methylpyridine hydrochloride (0.5 g, 3.13 mmol), acetylacetone (0.376 g, 3.76 mmol), and water (7 mL) were added and stirred at room temperature for 16 hours. Upon completion of the reaction, a 10% aqueous solution of sodium hydroxide was added to the reaction mixture to adjust the pH up to 14. The resulting mixture was extracted with ethyl acetate twice, and the organic phases were combined and washed with saturated brine once, and then dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give 0.47 g of the title compound (yield 80%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.376 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]([C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][N:5]=1)[NH2:3].[C:11]([CH2:14][C:15](=O)[CH3:16])(=O)[CH3:12].[OH-].[Na+]>O>[CH3:10][C:8]1[CH:7]=[CH:6][N:5]=[C:4]([N:2]2[C:15]([CH3:16])=[CH:14][C:11]([CH3:12])=[N:3]2)[CH:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.N(N)C1=NC=CC(=C1)C
Name
Quantity
0.376 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate twice
WASH
Type
WASH
Details
washed with saturated brine once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=CC(=NC=C1)N1N=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.